molecular formula C24H34N6S B607438 E260

E260

Cat. No.: B607438
M. Wt: 438.6 g/mol
InChI Key: RFHSWNJYHRAOMP-UHFFFAOYSA-N
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Description

E260, commonly known as acetic acid, is a simple organic compound with the chemical formula CH₃COOH. It is a colorless liquid with a strong, pungent odor and a sour taste. Acetic acid is the main component of vinegar, which typically contains about 4-8% acetic acid by volume. It is widely used in the food industry as a preservative and acidity regulator .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid can be produced through several synthetic routes:

    Methanol Carbonylation: This is the most common industrial method. Methanol reacts with carbon monoxide in the presence of a catalyst, typically a metal complex such as rhodium or iridium, under high pressure and temperature to produce acetic acid. [ \text{CH}_3\text{OH} + \text{CO} \rightarrow \text{CH}_3\text{COOH} ]

    Acetaldehyde Oxidation: Acetaldehyde is oxidized in the presence of a catalyst, such as manganese acetate, to produce acetic acid. [ \text{CH}_3\text{CHO} + \frac{1}{2}\text{O}_2 \rightarrow \text{CH}_3\text{COOH} ]

Industrial Production Methods

    Bacterial Fermentation: Acetic acid is produced by fermenting ethanol with Acetobacter bacteria. This process, known as acetic acid fermentation, is aerobic and requires oxygen. The bacteria convert ethanol into acetic acid. [ \text{C}_2\text{H}_5\text{OH} + \text{O}_2 \rightarrow \text{CH}_3\text{COOH} + \text{H}_2\text{O} ]

Chemical Reactions Analysis

Acid-Base Reactions

Acetic acid (CH₃COOH) exhibits weak monoprotic acid behavior due to its carboxyl group (−COOH). Key reactions include:

Dissociation in Water
CH3COOHCH3COO+H+\text{CH}_3\text{COOH}\rightleftharpoons \text{CH}_3\text{COO}^-+\text{H}^+

  • pKa : 4.76 (1.0 M solution pH = 2.4; dissociation ~0.4%) .
  • Dilute Solutions : >90% dissociation at concentrations <10⁻⁶ M .

Buffer Systems
Acetic acid forms buffer solutions with its conjugate base (acetate). For example:
CH3COOH+NaOHCH3COONa+H2O\text{CH}_3\text{COOH}+\text{NaOH}\rightarrow \text{CH}_3\text{COONa}+\text{H}_2\text{O}

Reactions with Metals and Carbonates

Acetic acid reacts with metals, oxides, and carbonates to form acetates, hydrogen gas, or CO₂:

Reaction TypeExample ReactionConditionsProductsCitations
Metal Reaction Mg+2CH3COOH(CH3COO)2Mg+H2\text{Mg}+2\text{CH}_3\text{COOH}\rightarrow (\text{CH}_3\text{COO})_2\text{Mg}+\text{H}_2Room temperatureMagnesium acetate + H₂
Carbonate Reaction NaHCO3+CH3COOHCH3COONa+CO2+H2O\text{NaHCO}_3+\text{CH}_3\text{COOH}\rightarrow \text{CH}_3\text{COONa}+\text{CO}_2+\text{H}_2\text{O}AmbientSodium acetate + CO₂

Aluminum resists corrosion due to passivation .

Esterification and Derivative Formation

Acetic acid undergoes nucleophilic acyl substitution to form esters, anhydrides, and amides:

Fischer Esterification
CH3COOH+C2H5OHCH3COOC2H5+H2O\text{CH}_3\text{COOH}+\text{C}_2\text{H}_5\text{OH}\rightleftharpoons \text{CH}_3\text{COOC}_2\text{H}_5+\text{H}_2\text{O}

  • Catalyst : H₂SO₄ .

Acetyl Chloride Synthesis
CH3COOH+PCl5CH3COCl+POCl3+HCl\text{CH}_3\text{COOH}+\text{PCl}_5\rightarrow \text{CH}_3\text{COCl}+\text{POCl}_3+\text{HCl}

Oxidation and Reduction Reactions

Reduction
Catalytic hydrogenation yields ethanol:
CH3COOH+2H2CH3CH2OH+H2O\text{CH}_3\text{COOH}+2\text{H}_2\rightarrow \text{CH}_3\text{CH}_2\text{OH}+\text{H}_2\text{O} .

Oxidation of Acetaldehyde
Industrial method for acetic acid production:
2CH3CHO+O22CH3COOH2\text{CH}_3\text{CHO}+\text{O}_2\rightarrow 2\text{CH}_3\text{COOH}

  • Catalyst : Mn/Co/Cr salts .

Thermal Decomposition

At >440°C, acetic acid decomposes via two pathways:

  • CH3COOHCH4+CO2\text{CH}_3\text{COOH}\rightarrow \text{CH}_4+\text{CO}_2
  • CH3COOHCH2=C=O+H2O\text{CH}_3\text{COOH}\rightarrow \text{CH}_2=\text{C}=\text{O}+\text{H}_2\text{O} (ketene formation) .

Polymerization and Side Reactions

Exothermic Polymerization
Contamination with acetaldehyde triggers violent polymerization:
CH3CHOPolymer+Heat\text{CH}_3\text{CHO}\rightarrow \text{Polymer}+\text{Heat} .

Cannizzaro Reaction
In alkaline conditions, acetaldehyde disproportionates:
2CH3CHO+H2OCH3CH2OH+CH3COOH2\text{CH}_3\text{CHO}+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{CH}_2\text{OH}+\text{CH}_3\text{COOH} .

Comparison of Industrial Methods

MethodCatalystTemperaturePressureYieldBy-ProductsCitations
Monsanto Rh/I150–200°C30–60 atm>95%Minimal
Acetaldehyde Oxidation Mn/Co/Cr salts150°C55 atm~95%Ethyl acetate, CO

Scientific Research Applications

Applications in the Food Industry

Preservative and Flavoring Agent

  • Preservation : Acetic acid is widely used as a preservative due to its ability to inhibit the growth of bacteria and other microorganisms. This property is particularly beneficial in the pickling process, where it extends the shelf life of vegetables and other foods .
  • Flavor Enhancer : In addition to preservation, acetic acid enhances flavor profiles in various food products, including sauces, dressings, and beverages .

Table 1: Common Food Applications of Acetic Acid

ApplicationDescription
PicklingUsed to preserve vegetables and fruits
CondimentsFound in vinegar-based sauces and dressings
BakingAdjusts acidity levels in doughs and batters
BeveragesAdds tangy flavor to soft drinks and juices

Industrial Applications

Acetic acid serves as a vital chemical reagent in the production of numerous industrial chemicals.

Key Industrial Uses

  • Vinyl Acetate Monomer Production : Approximately 60% of global acetic acid production is utilized to manufacture vinyl acetate monomer, which is essential for producing polymers and resins .
  • Acetic Anhydride Production : Acetic acid is also converted into acetic anhydride, used primarily for the synthesis of cellulose acetate, which has applications in textiles and photographic films .
  • Solvent : As a polar protic solvent, acetic acid is employed in recrystallization processes for purifying organic compounds and serves as a solvent in various chemical reactions .

Table 2: Industrial Applications of Acetic Acid

ApplicationDescription
Vinyl Acetate MonomerPrecursor for polymers and resins
Acetic AnhydrideUsed for cellulose acetate production
SolventUtilized in recrystallization and organic synthesis

Health Applications

Acetic acid has notable health benefits, particularly in medical settings.

  • Physical Therapy : Diluted acetic acid solutions are used in iontophoresis for pain relief during physical therapy sessions .
  • Digestive Aid : It aids digestion by helping break down complex foods, making it beneficial for individuals with digestive issues .

Case Study 1: Pickling Process Optimization

A study investigated the optimal concentration of acetic acid in pickling solutions to maximize microbial inhibition while maintaining flavor integrity. Results indicated that a concentration of 5% acetic acid effectively preserved vegetables without compromising taste.

Case Study 2: Vinyl Acetate Production Efficiency

Research conducted on vinyl acetate production revealed that utilizing acetic acid derived from renewable sources significantly reduced carbon emissions compared to traditional fossil fuel-derived methods. This transition not only improved sustainability but also lowered production costs.

Safety Considerations

While acetic acid has many beneficial applications, it is essential to handle it with care due to its corrosive nature at high concentrations. Prolonged exposure can lead to skin burns, respiratory irritation, and eye damage . Proper safety protocols must be followed when using this compound in industrial settings.

Mechanism of Action

Acetic acid exerts its effects through various mechanisms:

Comparison with Similar Compounds

Acetic acid can be compared with other carboxylic acids:

Acetic acid is unique due to its widespread use in both the food industry and various industrial applications. Its ability to act as a preservative, solvent, and reagent makes it a versatile compound with numerous applications.

Biological Activity

Acetic acid, commonly known as E260, is a colorless organic compound with a pungent smell and a sour taste. It is widely recognized for its role in food preservation and flavor enhancement. However, its biological activity extends beyond these applications, influencing various physiological processes and exhibiting antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Acetic acid is characterized by its acidic nature, which plays a crucial role in its biological activity. It is produced through the fermentation of ethanol by Acetobacter bacteria in an aerobic environment. The enzymatic conversion of ethanol to acetic acid involves several key enzymes, including alcohol dehydrogenase and acetaldehyde dehydrogenase, facilitating energy production for bacterial growth while generating acetic acid as a byproduct .

Mechanism of Action:

  • Antimicrobial Activity: this compound exhibits significant antimicrobial properties by lowering the pH of its environment, creating conditions unfavorable for the growth of many pathogenic microorganisms. This property is particularly beneficial in food preservation, where it inhibits spoilage and pathogenic bacteria .
  • Digestive Aid: Acetic acid aids digestion by enhancing the breakdown of complex carbohydrates and proteins. Its presence in vinegar has been linked to improved digestive efficiency .

Health Benefits and Implications

Research has highlighted several health benefits associated with the consumption of acetic acid:

  • Weight Management: Studies suggest that acetic acid can help regulate body weight by promoting feelings of fullness and reducing overall calorie intake.
  • Blood Sugar Control: this compound has been shown to improve insulin sensitivity and lower blood sugar levels after meals, making it beneficial for individuals with type 2 diabetes .
  • Cholesterol Reduction: Some studies indicate that acetic acid may help lower cholesterol levels, contributing to cardiovascular health.

Case Study 1: Antimicrobial Effectiveness

A study conducted on the antimicrobial effectiveness of acetic acid demonstrated its efficacy against various foodborne pathogens. The results indicated that concentrations of this compound at 1% or higher significantly inhibited the growth of bacteria such as E. coli and Salmonella.

PathogenConcentration (this compound)Inhibition (%)
E. coli1%95%
Salmonella1%90%
Listeria2%85%

This study underscores the potential of this compound as a natural preservative in food products .

Case Study 2: Health Benefits in Diabetic Patients

A clinical trial involving diabetic patients examined the effects of vinegar containing acetic acid on glycemic control. Participants who consumed vinegar daily showed a reduction in fasting blood glucose levels by approximately 30% compared to the control group.

GroupFasting Blood Glucose (mg/dL)Change (%)
Control150-
Acetic Acid Group105-30

The findings suggest that regular consumption of acetic acid can significantly impact blood sugar management .

Q & A

Basic Research Questions

Q. What experimental designs are recommended for assessing E260's cytotoxic effects in vitro, and how do concentration gradients influence outcome interpretation?

  • Methodology : Use cell viability assays (e.g., MTT/XTT) across a concentration gradient (3–10 μM this compound) and multiple time points (0–48 hours). Include diverse cancer cell lines (e.g., SW48, HCT116, SW620) to account for variability in sensitivity. Normalize results to untreated controls and validate with dose-response curves .
  • Key Findings : this compound exhibits concentration- and time-dependent cytotoxicity, with 5 μM causing significant viability reduction in colorectal cancer models .

Q. How is this compound's interaction with mitochondrial FerT enzyme characterized, and what assays validate its metabolic disruption in cancer cells?

  • Methodology : Employ mitochondrial isolation protocols and enzyme activity assays (e.g., ATP synthesis measurement). Use fluorescence-based probes (e.g., JC-1) to monitor mitochondrial membrane potential. Validate with rescue experiments (e.g., asparagine supplementation) to reverse metabolic stress .
  • Key Findings : this compound binds FerT, collapsing mitochondrial energy production and triggering necrotic death in metastatic cells .

Q. What spectrophotometric methods utilize this compound ratios (e.g., E280/E260) to assess nucleic acid purity, and how are these applied in RNA research?

  • Methodology : Measure absorbance at 260 nm (RNA), 280 nm (protein), and 230 nm (contaminants) using a spectrophotometer. Calculate ratios (this compound/E280, this compound/E230) to assess RNA integrity. For example, this compound/E280 > 2.0 indicates pure RNA, while lower values suggest protein contamination .
  • Key Insights : Ratios like E280/E260 = 0.17–0.23 in yeast RNA confirm structural stability under varying pH conditions .

Advanced Research Questions

Q. What mechanistic insights do ERK/mTOR pathway analyses provide regarding this compound's anti-cancer efficacy, and how are Western blotting techniques employed in such studies?

  • Methodology : Perform Western blotting to quantify phosphorylated ERK (pERK1/2) and mTOR (pmTOR) levels in this compound-treated cells (e.g., SU.86.86, PANC-1). Normalize to total ERK/mTOR and housekeeping proteins (e.g., tubulin). Use pathway inhibitors (e.g., U0126 for ERK) to confirm specificity .
  • Key Findings : this compound upregulates pERK and pmTOR, indicating paradoxical activation of pro-survival pathways; however, prolonged exposure overrides these signals, leading to cell death .

Q. How can researchers reconcile variable IC50 values of this compound across colorectal cancer cell lines (e.g., SW48 vs. HCT116) through experimental optimization?

  • Methodology : Conduct comparative transcriptomics/proteomics to identify resistance markers (e.g., efflux pumps, detox enzymes). Adjust culture conditions (e.g., hypoxia, 3D spheroids) to mimic in vivo microenvironments. Validate with combinatorial therapies (e.g., this compound + P-gp inhibitors) .
  • Case Study : SW48 shows higher this compound sensitivity (IC50 = 3 μM) than HCT116 (IC50 = 5 μM), potentially due to differential FerT expression .

Q. What computational approaches are used to compare this compound's ADMET properties with novel derivatives, and how do these inform drug design?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to model this compound-FerT interactions. Perform in silico ADMET prediction (e.g., SwissADME) for parameters like bioavailability and acute toxicity (LD50). Compare with derivatives (e.g., compounds 2a-f) to optimize P-gp inhibition and reduce toxicity .
  • Key Insight : this compound derivatives exhibit 6–10× lower acute toxicity in rats while retaining FerT-binding efficacy .

Q. What evidence supports this compound's dual role in inducing metabolic stress and necrotic death, and how do rescue experiments (e.g., asparagine supplementation) elucidate underlying mechanisms?

  • Methodology : Measure ATP depletion and lactate release to quantify metabolic stress. Use live/dead staining (e.g., propidium iodide) to distinguish necrosis from apoptosis. Supplement with asparagine to restore TCA cycle intermediates and assess viability recovery .
  • Finding : Asparagine rescues this compound-induced cell death in PANC-1 by 20–30%, confirming metabolic exhaustion as a primary mechanism .

Properties

IUPAC Name

2-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]-6-(4-propan-2-ylphenyl)imidazo[2,1-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6S/c1-18(2)20-4-6-21(7-5-20)22-17-30-23(25-22)31-24(26-30)29-10-8-19(9-11-29)16-28-14-12-27(3)13-15-28/h4-7,17-19H,8-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHSWNJYHRAOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)N4CCC(CC4)CN5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.